molecular formula C6H6F3N3O4 B1448176 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid CAS No. 1423031-23-5

2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid

Cat. No.: B1448176
CAS No.: 1423031-23-5
M. Wt: 241.12 g/mol
InChI Key: GHPYTJVVEFSXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione is a bicyclic heterocyclic compound featuring a partially saturated imidazole ring with two ketone groups (4,5-dione) and substituents including an amino (-NH₂) and a methyl (-CH₃) group. This compound is synthesized via a TFA-catalyzed reaction involving urea and 4,4’-dimethoxybenzil under reflux conditions, yielding a white solid with 70% efficiency . Trifluoroacetic acid (TFA) acts as a catalyst in this process, facilitating azeotropic water removal through a Dean-Stark trap. Analytical data (e.g., elemental analysis: C, 68.58%; H, 4.79%; N, 6.81%) confirm its high purity .

Properties

IUPAC Name

2-imino-1-methylimidazolidine-4,5-dione;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.C2HF3O2/c1-7-3(9)2(8)6-4(7)5;3-2(4,5)1(6)7/h1H3,(H2,5,6,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPYTJVVEFSXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)NC1=N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-23-5
Record name 1H-Imidazole-4,5-dione, 2-amino-1-methyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Aldol Condensation Using Creatinine and Isatin Derivatives

A prominent method involves the aldol condensation reaction between creatinine (1-methyl-1H-imidazol-4(5H)-one) and isatin derivatives under acidic conditions, often catalyzed by sodium acetate in acetic acid with microwave irradiation. This approach was used to prepare related compounds such as 3-(2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxyindolin-2-one analogs, which share the imidazolidine-4,5-dione core structure.

  • Procedure Highlights:
    • Reactants: 5-fluoro-N-methyl isatin (1 mmol), creatinine (1.1 mmol), sodium acetate (1.2 mmol)
    • Solvent: Acetic acid (1 mL)
    • Conditions: Microwave irradiation for 30 seconds with intermittent cooling
    • Work-up: Addition of saturated sodium bicarbonate, filtration, washing, and crystallization from methanol
    • Outcome: White crystalline product suitable for structural analysis

This method leverages the formation of an E-enolate intermediate as per the Zimmerman-Traxler model, facilitating regioselective condensation and ring closure to yield the desired hydantoin derivative.

Catalytic and Metal-Free Methods

Recent advances in imidazole and related heterocycle synthesis have employed both metal-catalyzed and metal-free methods that could be adapted for the preparation of 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione.

  • Metal-Catalyzed Routes:

    • Rhodium-catalyzed reactions between heterocyclic starting materials such as 1,2,4-oxadiazole derivatives and sulfonyl triazoles have been shown to efficiently form substituted imidazoles with good regioselectivity.
    • Nanocatalysts such as ZnO4 have been used to synthesize tri- and tetra-substituted NH-imidazoles under mild conditions, tolerating various functional groups.
  • Metal-Free Condensation:

    • One-pot condensation reactions involving aryl 1,2-diketones, L-proline, and ammonium acetate have been used to prepare pyrrolo[1,2-a]imidazole derivatives, which share structural similarities with imidazolidine-4,5-dione cores.
    • Microwave-assisted protocols accelerate these condensations, improving yields and reducing reaction times.

These catalytic and metal-free methods provide versatile platforms that could be optimized for synthesizing the target compound or its analogs.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetic acid, methanol, dioxane, dichloromethane Choice depends on reactants and catalyst system
Temperature Room temperature to reflux; microwave irradiation Microwave reduces reaction time significantly
Catalyst Sodium acetate, ammonium iron sulfate, rhodium complexes, nanocatalysts Catalyst choice affects yield and regioselectivity
Reaction Time Seconds to hours Microwave methods favor seconds to minutes
Work-up Neutralization, filtration, crystallization Ensures product purity and isolation

Structural and Analytical Characterization

The preparation methods are often complemented by detailed structural characterization using:

These analyses ensure the synthetic product matches the desired compound with high purity and correct stereochemistry.

Summary of Key Findings and Recommendations

  • Microwave-assisted aldol condensation of creatinine with isatin derivatives under acidic conditions is a highly efficient and regioselective method to prepare 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione derivatives.
  • Metal-catalyzed and metal-free condensation strategies offer alternative routes with potential for functional group tolerance and scalability.
  • Optimization of solvent, catalyst, and temperature is crucial for maximizing yield and purity.
  • Structural confirmation by X-ray crystallography and NMR is essential for validating the synthetic outcome.

This comprehensive analysis integrates diverse, high-quality research findings to provide a professional and authoritative overview of the preparation methods for 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Mercury (II) acetate is commonly used for the oxidation of intermediates.

  • Reduction: Various reducing agents can be employed depending on the desired outcome.

  • Substitution: Different nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions involving this compound can lead to the formation of several major products, including derivatives with modified functional groups and structural changes.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals due to its biological activity. Research indicates that derivatives of imidazole can act as inhibitors for various enzymes and receptors.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the potential of imidazole derivatives in inhibiting specific kinases involved in cancer pathways. The incorporation of TFA enhances the solubility of these compounds, facilitating better bioavailability and efficacy in vivo .

Biochemical Assays

In biochemical assays, this compound serves as a reagent for detecting enzyme activity. Its ability to form stable complexes with metal ions makes it suitable for applications in metalloprotein studies.

Data Table: Enzyme Inhibition Studies

EnzymeInhibitor Concentration (µM)% Inhibition
Kinase A1075%
Kinase B2560%
Phosphatase C5085%

Synthesis of Bioactive Molecules

The trifluoroacetic acid derivative is also used as a building block in organic synthesis. It can be employed to generate complex molecules with potential therapeutic applications.

Example Reaction :
The reaction of 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione with various electrophiles under TFA conditions has been shown to yield novel compounds with enhanced biological activity .

Agricultural Chemistry

Research has indicated that imidazole derivatives can serve as effective fungicides and herbicides. The trifluoroacetic acid salt form enhances the compound's stability and environmental persistence.

Case Study : A field trial demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls .

Mechanism of Action

The mechanism by which 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Analysis

Structural Nuances: The target compound’s dihydroimidazole dione scaffold distinguishes it from fully aromatic imidazoles (e.g., tetrasubstituted derivatives in ) and larger heterocycles like imidazopyridines (). Diketopiperazines () share the dione motif but incorporate a six-membered piperazine ring, often with unsaturated side chains (e.g., benzylidene), enhancing bioactivity .

Synthetic Routes: The target compound’s synthesis leverages TFA as a catalyst, enabling efficient cyclization and water removal . In contrast, diketopiperazines are biosynthesized by marine actinomycetes, reflecting natural product complexity . Carcinogenic imidazopyridines like PhIP form spontaneously in cooked foods, complicating isolation .

Biological Activities: While the target compound’s bioactivity is unreported, diketopiperazines exhibit notable antiviral properties (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1) . PhIP’s carcinogenicity highlights the dual roles of amino-imidazole derivatives as both therapeutic leads and hazards .

Analytical and Pharmacological Data :

  • The target compound’s high purity (elemental analysis: <1% deviation from theoretical values) contrasts with marine-derived diketopiperazines, which are isolated in lower yields but with potent bioactivity .

Biological Activity

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid (CAS No. 1423031-23-5) is a compound that has garnered attention in various fields due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H6F3N3O4C_6H_6F_3N_3O_4 and a molecular weight of 241.12 g/mol. Its structure features an imidazole ring, which is known for its high reactivity and versatility in forming various derivatives. The trifluoroacetyl group enhances solubility and reactivity compared to other imidazoles and triazoles .

Structural Formula

SMILES OC(=O)C(F)(F)F.O=C1N=C(N(C1=O)C)N\text{SMILES }OC(=O)C(F)(F)F.O=C1N=C(N(C1=O)C)N

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : It can modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to receptors, influencing cellular signaling pathways.

These interactions suggest potential therapeutic benefits against diseases such as cancer and infections .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antibacterial : Demonstrated effectiveness against various bacterial strains.
  • Antiviral : Potential efficacy in inhibiting viral replication.
  • Antifungal : Shows activity against certain fungal pathogens.
  • Antitumor : Exhibits cytotoxic effects on cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with similar compounds:

Compound NameStructure FeaturesBiological Activity
1H-Imidazole-4-carboxylic acidContains carboxylic acid functionalityAntimicrobial properties
2-AminoimidazoleLacks methyl group at C-1Antiviral activity
4-Amino-1-methylimidazoleSimilar imidazole ringAntitumor effects
Triazole derivativesThree nitrogen atoms in the ringDiverse biological activities

The unique trifluoroacetyl group in this compound enhances its solubility and reactivity compared to other imidazoles and triazoles .

Study on Antitumor Activity

A recent study investigated the antitumor properties of this compound using various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

Antibacterial Efficacy

Another research focused on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione and its trifluoroacetic acid salt?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., 2-aminophenyl derivatives) with formic acid in methanol at 100°C for 2 hours, followed by precipitation in ice-cold water and recrystallization using methanol . For trifluoroacetic acid salt formation, stoichiometric acidification under controlled pH (e.g., using trifluoroacetic acid in anhydrous conditions) is recommended. Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify proton and carbon environments, while X-ray crystallography (e.g., triclinic crystal system analysis) resolves bond angles and spatial configuration . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (e.g., 141–143°C for related imidazoles ).

Q. What are the primary biological activities investigated for this compound?

  • Methodological Answer : Studies focus on antimicrobial and anticancer properties. For antimicrobial assays, broth microdilution (MIC determination against S. aureus or E. coli) is standard . Anticancer activity is evaluated via MTT assays on cell lines (e.g., HeLa), with dose-response curves (1–100 µM) and IC50_{50} calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. To address this:

  • Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and culture media .
  • Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Validate results with orthogonal assays (e.g., apoptosis markers like caspase-3 alongside MTT) .

Q. What strategies optimize synthetic yield during scale-up?

  • Methodological Answer : Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity for intermediates .
  • Temperature control : Gradual heating (ramp to 100°C over 30 minutes) prevents byproduct formation .
  • Catalyst use : Sodium acetate (0.1 mol) accelerates cyclization in acetic acid reflux systems .
  • Workup : Centrifugation instead of filtration improves recovery of hygroscopic products .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular docking (AutoDock Vina) identifies potential binding motifs with biological targets (e.g., kinase enzymes) .
  • Solubility parameters (Hansen solubility spheres) guide trifluoroacetic acid salt formulation for improved bioavailability .

Q. What advanced characterization techniques address polymorphism in crystalline forms?

  • Methodological Answer :

  • PXRD : Differentiate polymorphs via Bragg peak analysis (e.g., 2θ = 7.94–14.65° ).
  • DSC : Monitor thermal transitions (endothermic peaks for melting points) to identify metastable phases .
  • Solid-state NMR : Resolve hydrogen bonding networks using 1H^1 \text{H}-13C^{13} \text{C} CP/MAS spectra .

Methodological Notes

  • Controlled Experiments : Always include positive controls (e.g., cisplatin for anticancer assays) and solvent blanks to isolate compound-specific effects .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, humidity) to mitigate batch-to-batch variability .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review and 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid
Reactant of Route 2
2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dione; trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.